
Pyridin-4-ylmethyl 1-oxo-2-(m-tolyl)-1,2-dihydroisoquinoline-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridin-4-ylmethyl 1-oxo-2-(m-tolyl)-1,2-dihydroisoquinoline-4-carboxylate is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of dihydroisoquinoline derivatives, which have been shown to exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.
科学的研究の応用
Antibacterial Activity
Pyrazolines, including derivatives like our compound, have demonstrated antibacterial properties. Researchers have explored their effectiveness against various bacterial strains, making them potential candidates for novel antibiotics .
Antifungal Potential
Pyrazoline derivatives have also shown antifungal activity. Investigating their impact on fungal pathogens could lead to the development of new antifungal agents .
Antiparasitic Applications
Given the importance of combating parasitic diseases, researchers have studied pyrazolines for their antiparasitic effects. These compounds may offer promising solutions against parasites that cause diseases in humans and animals .
Anti-Inflammatory Properties
Inflammation plays a crucial role in various diseases. Pyrazoline derivatives have been investigated for their anti-inflammatory effects, potentially contributing to the development of anti-inflammatory drugs .
Antioxidant Activity
Oxidative stress is implicated in numerous health conditions. Pyrazolines, including our compound, have been evaluated for their antioxidant properties. These molecules may help counteract harmful free radicals and protect cells from oxidative damage .
Neuroprotective Effects
Considering the central nervous system, researchers have explored the impact of pyrazoline derivatives on cholinergic enzymes, such as acetylcholinesterase (AchE). Modulating AchE activity could have neuroprotective implications, potentially benefiting conditions related to nerve function and behavior .
特性
IUPAC Name |
pyridin-4-ylmethyl 2-(3-methylphenyl)-1-oxoisoquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3/c1-16-5-4-6-18(13-16)25-14-21(19-7-2-3-8-20(19)22(25)26)23(27)28-15-17-9-11-24-12-10-17/h2-14H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYOPIBTSMPWPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)OCC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridin-4-ylmethyl 1-oxo-2-(m-tolyl)-1,2-dihydroisoquinoline-4-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

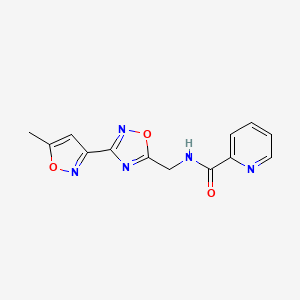
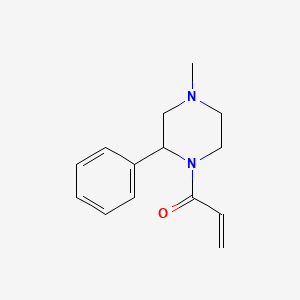
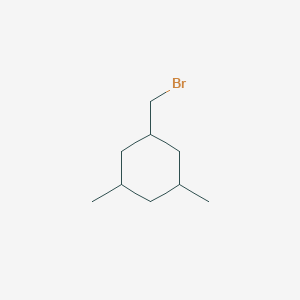

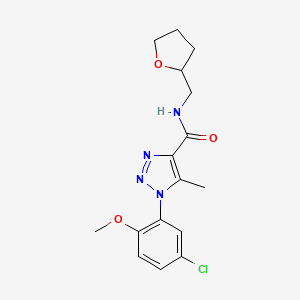
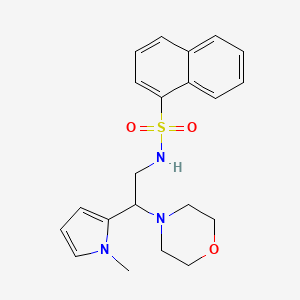
![2-Chloro-N-[[6-(4-ethylpiperazin-1-yl)pyridin-3-yl]methyl]propanamide](/img/structure/B2715121.png)
![3-methyl-6-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B2715122.png)
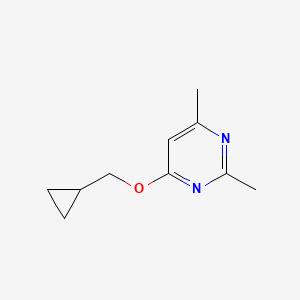
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methyl-N-[2-(pyrazin-2-yl)ethyl]propanamide](/img/structure/B2715125.png)
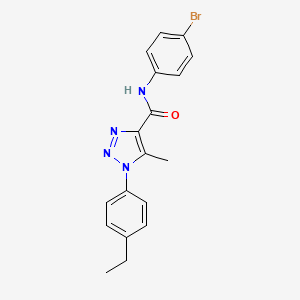
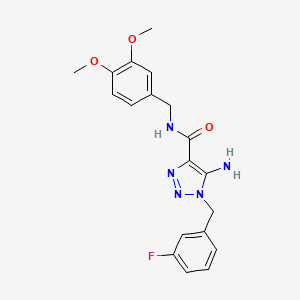
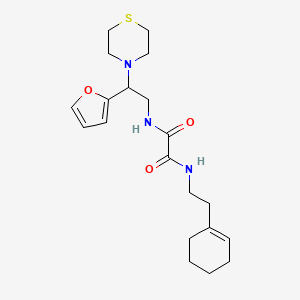
![3-[(2-Carboxyethyl)carbamoyl]propanoic acid](/img/structure/B2715131.png)